5-Fluoro-1-benzothiophene-2-carbohydrazide
Overview
Description
5-Fluoro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H7FN2OS . It has a molecular weight of 210.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1-benzothiophene-2-carbohydrazide is 1S/C9H7FN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) . This code provides a specific textual identifier for the molecular structure.Physical And Chemical Properties Analysis
The melting point of 5-Fluoro-1-benzothiophene-2-carbohydrazide is between 234 - 236 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications
Cancer Chemotherapy
Fluorinated Pyrimidines in Cancer Chemotherapy
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), play a crucial role in cancer chemotherapy, especially in treating breast and gastrointestinal tract tumors. These compounds are used to palliate patients with advanced cancer, demonstrating the importance of fluorine in enhancing the anticancer activity of pyrimidine analogs (Heidelberger & Ansfield, 1963). The incorporation of fluorine into pyrimidines contributes to the development of more precise cancer treatments, showcasing the significance of fluorinated compounds in personalized medicine (Gmeiner, 2020).
Antimycotic Therapy
Flucytosine in Antimycotic Therapy
The synthetic antimycotic compound flucytosine, which is metabolized into 5-fluorouracil (5-FU) within fungal cells, highlights another important application of fluorinated compounds. It is effective against severe systemic mycoses, demonstrating how fluorine modification can enhance the therapeutic potential of antimycotic agents (Vermes, Guchelaar, & Dankert, 2000).
Chemical Synthesis
Synthesis of Fluorinated Compounds
The development of practical synthesis methods for fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the relevance of fluorine in chemical synthesis. These methods enable the manufacture of key intermediates for various pharmaceuticals, illustrating the critical role of fluorinated compounds in drug development and synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLAXMOEOLBVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-benzothiophene-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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